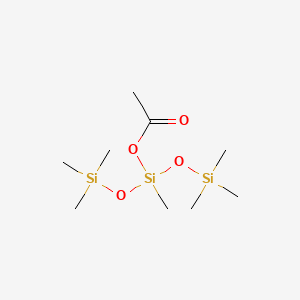
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of silicon-oxygen bonds and is widely used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane typically involves the hydrosilylation of siloxanes. The process is carried out in a Pyrex temperature-controlled reactor. A catalyst, often platinum, is introduced into the reactor along with a mixture of octamethylcyclotetrasiloxane, hydrogen, and vinyl siloxane in a 2:3:1 ratio. The reactor is evacuated and the mixture is stirred at a constant temperature. The reaction is heated to 70°C for 1.5 hours, and the product is purified using silica gel chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the reduction of carboxamides to amines.
Substitution: Involves the replacement of functional groups in organic molecules.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, temperatures around 70°C.
Reduction: Platinum-catalyzed, often carried out at room temperature.
Substitution: Various organic reagents, depending on the desired product.
Major Products Formed
Hydrosilylation: Siloxane derivatives.
Reduction: Amines from carboxamides.
Substitution: Functionalized organic compounds.
Scientific Research Applications
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is used in various scientific research fields:
Chemistry: As a reducing agent and in the synthesis of siloxane polymers.
Biology: In the modification of biomolecules for research purposes.
Industry: Used in the production of silicone rubbers, gels, and specialty additives.
Mechanism of Action
The compound exerts its effects primarily through its silicon-hydrogen bonds, which are highly reactive. In hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in organic molecules, forming new silicon-carbon bonds. This reactivity is facilitated by the presence of platinum catalysts, which activate the silicon-hydrogen bond for addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the acetoxy group.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of acetoxy.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of acetoxy.
Uniqueness
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is unique due to its acetoxy group, which imparts different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such reactivity is desired.
Properties
CAS No. |
72403-64-6 |
|---|---|
Molecular Formula |
C9H24O4Si3 |
Molecular Weight |
280.54 g/mol |
IUPAC Name |
[methyl-bis(trimethylsilyloxy)silyl] acetate |
InChI |
InChI=1S/C9H24O4Si3/c1-9(10)11-16(8,12-14(2,3)4)13-15(5,6)7/h1-8H3 |
InChI Key |
PUDBXKHEIBPXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


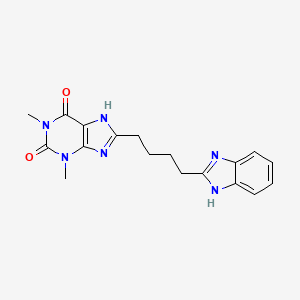
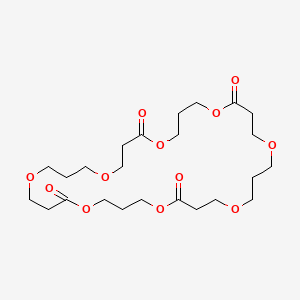


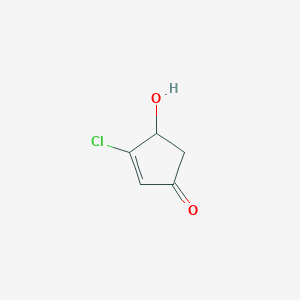
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
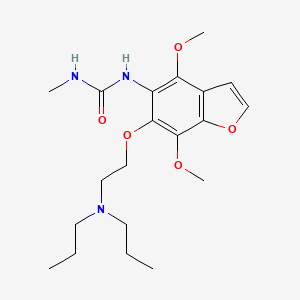
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
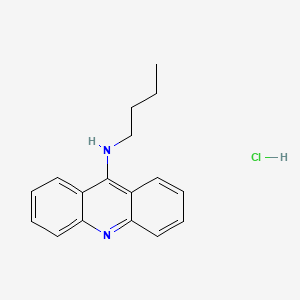
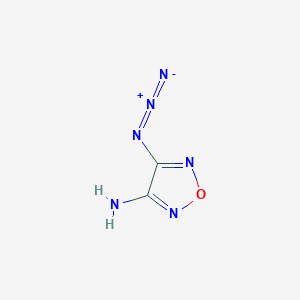

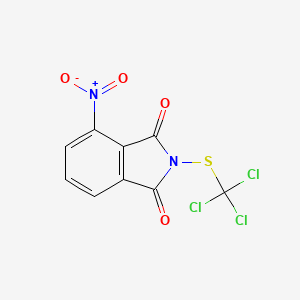
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
